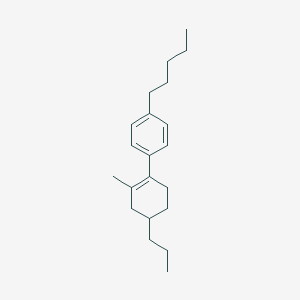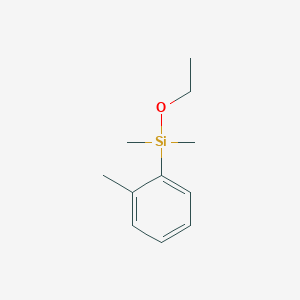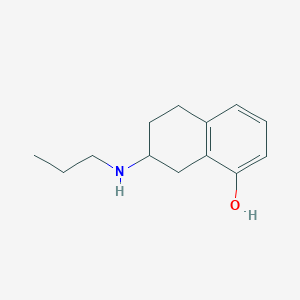
1,1'-Dibenzyl-2,2'-dimethyl-4,4'-bipyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in various fields of chemistry and material science. The structure of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a central carbon-carbon bond, with benzyl and methyl groups attached to the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium can be achieved through several methods. One common approach involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium residues.
Industrial Production Methods
Industrial production of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can be reduced to form radical cations, which exhibit unique electronic properties.
Substitution: The benzyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various oxidation states of the compound, radical cations, and substituted derivatives with modified properties.
科学研究应用
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a probe in medical diagnostics.
Industry: Utilized in the development of electrochromic devices, sensors, and other advanced materials.
作用机制
The mechanism of action of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, leading to changes in electronic absorption spectra and other properties .
相似化合物的比较
Similar Compounds
Similar compounds to 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium include:
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Known for its use in electrochromic devices and as a herbicide.
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Studied for its electrochemical properties and applications in molecular electronics.
Uniqueness
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. The presence of benzyl and methyl groups enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
98299-71-9 |
|---|---|
分子式 |
C26H26N2+2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-benzyl-2-methylpyridin-1-ium-4-yl)-2-methylpyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-17-25(13-15-27(21)19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)20-24-11-7-4-8-12-24/h3-18H,19-20H2,1-2H3/q+2 |
InChI 键 |
RJSYFZVCCBIXPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)CC3=CC=CC=C3)C)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




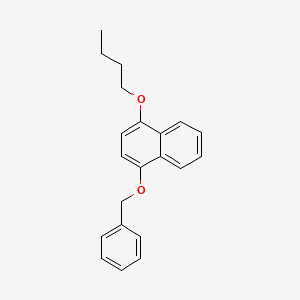

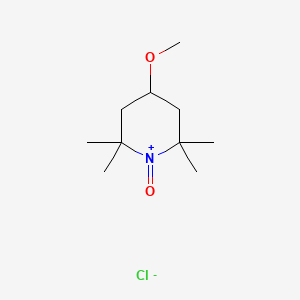
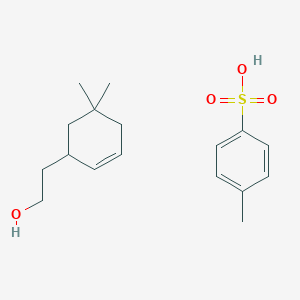
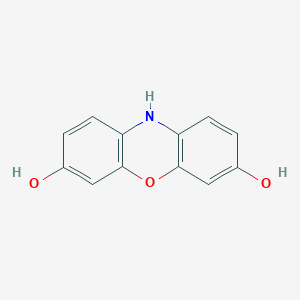
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
